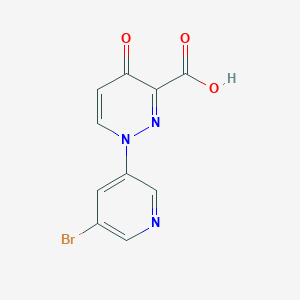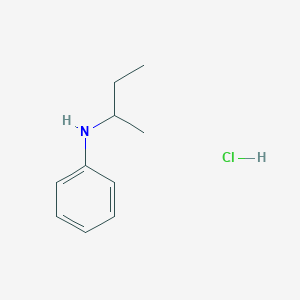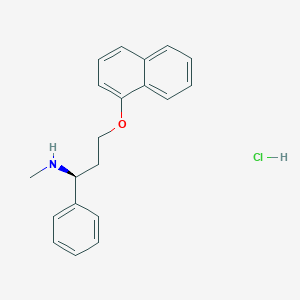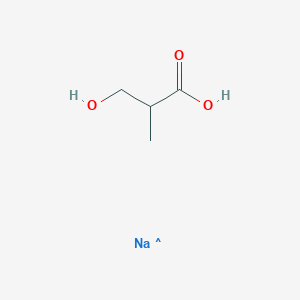
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a pyridine ring, with a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position of the pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino group undergoes cyclization with a suitable dicarbonyl compound to form the pyridazine ring.
Oxidation: The resulting intermediate is oxidized to introduce the oxo group at the 4-position of the pyridazine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position of the pyridazine ring through a carboxylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced catalytic systems.
Analyse Chemischer Reaktionen
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxo group and the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the synthesis of advanced materials, such as organic semiconductors and catalysts.
Environmental Studies: The compound’s derivatives are studied for their potential as corrosion inhibitors and environmentally friendly alternatives in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromopyridine: A simpler compound with a bromine atom at the 5-position of the pyridine ring, used as a starting material in the synthesis of more complex derivatives.
Pyridazine Derivatives: Compounds with a pyridazine ring and various substituents, known for their diverse biological activities.
Carboxylic Acid Derivatives: Compounds with a carboxylic acid group, widely used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C10H6BrN3O3 |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-(5-bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrN3O3/c11-6-3-7(5-12-4-6)14-2-1-8(15)9(13-14)10(16)17/h1-5H,(H,16,17) |
InChI-Schlüssel |
UYWYLVRTIQXPKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C(C1=O)C(=O)O)C2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)




![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)



![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)

